molecular formula C18H19ClN2O5S B2624062 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide CAS No. 950474-69-8

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2624062
CAS No.: 950474-69-8
M. Wt: 410.87
InChI Key: VDNZJHPIQSBVFO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound provided for research and development purposes. This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds featuring the 1,1-dioxidoisothiazolidin (isothiazolidine dioxide) moiety, as present in this molecule, are of significant interest in medicinal chemistry and chemical biology . This structural group is frequently investigated for its potential to interact with biological targets; for instance, a structurally related compound containing this group has been identified as an inhibitor of Cyclin-dependent kinase 2 (CDK2), a key protein involved in cell cycle regulation . Furthermore, recent research on molecules integrating acetamide linkers with other pharmacophores highlights their potential in the design and synthesis of novel anti-proliferative agents for oncology research . The specific arrangement of the chloro, methoxyphenoxy, and isothiazolidine dioxide substituents in this acetamide derivative makes it a valuable building block for probing structure-activity relationships (SAR) and for screening in various biological assays. Researchers can utilize this compound as a key intermediate or candidate in projects aimed at developing new small-molecule probes or therapeutics.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-14-4-6-15(7-5-14)26-12-18(22)20-13-3-8-16(19)17(11-13)21-9-2-10-27(21,23)24/h3-8,11H,2,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNZJHPIQSBVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:

  • Formation of the Isothiazolidinyl Intermediate: : The initial step involves the synthesis of the isothiazolidinyl intermediate. This can be achieved by reacting a suitable thiol with a chlorinated phenyl isocyanate under controlled conditions to form the isothiazolidinyl ring.

  • Oxidation: : The isothiazolidinyl intermediate is then oxidized to introduce the dioxido functionality. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for this purpose.

  • Coupling Reaction: : The final step involves coupling the oxidized intermediate with 4-methoxyphenoxyacetic acid. This can be achieved through a condensation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo further oxidation reactions, particularly at the isothiazolidinyl ring, potentially leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can target the nitro or carbonyl groups within the molecule, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the nitro or carbonyl groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide is primarily investigated for its potential as a therapeutic agent. Its unique structure allows for various modifications that can lead to derivatives with enhanced biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, a study demonstrated that derivatives of isothiazolidine compounds showed significant cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer drugs .

Biological Studies

This compound is used in biological studies to understand its interaction with specific molecular targets. It has been shown to affect cellular processes such as apoptosis and cell cycle regulation.

Case Study: Mechanism of Action

A study focusing on the mechanism of action revealed that the compound interacts with specific enzymes involved in signaling pathways related to cell survival and proliferation. This interaction can lead to the modulation of cellular responses to stress, highlighting its potential as a therapeutic agent in diseases characterized by dysregulated cell growth .

Industrial Applications

In addition to its medicinal applications, this compound is explored for use in the synthesis of advanced materials. Its ability to act as a precursor for other chemical compounds makes it valuable in industrial chemistry.

Synthesis and Production

The synthesis typically involves multi-step organic reactions, including nitration, reduction, cyclization, and acylation processes. Optimizing these synthetic routes can lead to high yields and purity levels suitable for industrial applications .

Pharmacological Studies

Pharmacological investigations have shown that this compound possesses anti-inflammatory properties. It has been evaluated in preclinical models for its ability to reduce inflammation markers, indicating potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, the administration of this compound resulted in a significant reduction of pro-inflammatory cytokines. These findings support its potential application in developing anti-inflammatory therapeutics .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxidoisothiazolidinyl group could play a role in redox reactions, while the phenyl and methoxyphenoxy groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound : N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide - 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl
- 4-Methoxyphenoxy
Not explicitly provided ~423 (estimated) Hypothesized anticancer/antimicrobial activity (based on analogs)
Analog 1 : N-(4-chloro-3-(2-oxopropyl)phenyl)-2-(4-ethylphenoxy)acetamide - 4-Chloro-3-(2-oxopropyl)phenyl
- 4-Ethylphenoxy
C19H20ClNO3 345.8 Synthesized via nickel-catalyzed α-arylation; 83% yield
Analog 2 : N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide - 4-Chlorobenzyl
- 1,1-Dioxidotetrahydrothiophen-3-yl
- 2-Methoxyphenoxy
C20H22ClNO5S 423.91 Potential CNS activity (structural similarity to sulfonamide drugs)
Analog 3 : 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide - 2-Fluorophenoxy
- Thiadiazole-pyridinyl scaffold
C23H17FN4O3S 448.47 IC50 = 1.8 µM against Caco-2 cancer cells; superior to 5-fluorouracil
Analog 4 : 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide - Allylacetamido
- 4-Chlorobenzyl
- 4-Methoxyphenyl
C21H23ClN2O3 386.871 Synthesized via multicomponent reaction; 80% yield

Key Structural and Functional Differences

Core Scaffold: The target compound contains a 1,1-dioxidoisothiazolidine ring, distinguishing it from analogs with tetrahydrothiophen (e.g., Analog 2) or thiadiazole (e.g., Analog 3) moieties. The sulfone group enhances metabolic stability compared to thioether-containing analogs . Phenoxy Substituents: The 4-methoxyphenoxy group in the target compound provides electron-donating effects, contrasting with 4-ethylphenoxy (Analog 1) or 2-fluorophenoxy (Analog 3) groups, which alter lipophilicity and binding interactions .

Biological Activity: Anticancer Potential: Analog 3 demonstrated potent cytotoxicity (IC50 = 1.8 µM) against Caco-2 cells, attributed to its thiadiazole-pyridinyl scaffold. The target compound’s isothiazolidine ring may confer similar or enhanced activity due to improved solubility . Synthesis Yields: Analog 1 and Analog 4 were synthesized with high yields (83% and 80%, respectively), suggesting scalable routes for the target compound .

Physicochemical Properties :

  • The target compound’s molecular weight (~423 g/mol) aligns with drug-like properties, while Analog 4’s lower molecular weight (386.87 g/mol) may favor better bioavailability .

Pharmacological Implications

  • Metabolic Stability : The 1,1-dioxidoisothiazolidine moiety in the target compound likely reduces oxidative metabolism compared to thioether-containing analogs (e.g., Analog 2) .
  • Target Selectivity: The 4-methoxyphenoxy group may enhance selectivity for enzymes like cyclooxygenase-2 (COX-2) or kinases, as seen in related indomethacin analogs (e.g., ) .

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound characterized by its complex structure and potential biological activities. This compound is part of a broader class of thiazolidine derivatives known for their diverse pharmacological effects. The presence of various functional groups in its structure suggests significant interactions with biological targets, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula for this compound is expressed as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₄S
  • Molecular Weight : Approximately 425.93 g/mol

This compound features a chloro-substituted phenyl ring, a methoxyphenoxy group, and a dioxidoisothiazolidin moiety, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives containing chloro and methoxy groups have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.

A comparative study on related compounds demonstrated the following results:

Compound NameZone of Inhibition (mm)Activity against Gram-positiveActivity against Gram-negative
2-chloro-N-(3-hydroxyphenyl)acetamide8-14Yes (B. subtilis, S. aureus)Yes (E. coli)
This compoundTBDTBDTBD

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The MTT assay has been employed to evaluate cell viability after treatment with different concentrations of the compound.

Preliminary findings suggest that the compound may exhibit selective cytotoxicity against certain cancer cell lines, indicating potential for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of key enzymes : The structural components may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • Induction of apoptosis : Similar compounds have been reported to induce programmed cell death in cancer cells.

Case Study 1: Antibacterial Activity

A recent study focused on the antibacterial efficacy of various thiazolidine derivatives, including those structurally related to this compound. The results indicated significant inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Potential

Another investigation evaluated the anticancer properties of a series of phenyl-acetamide derivatives on human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. Results showed that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential for development into therapeutic agents.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction completion be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves:
  • Reacting a chloroacetylated intermediate with a substituted phenol derivative in dimethylformamide (DMF) using potassium carbonate as a base .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to confirm consumption of starting materials .
  • Purification by precipitation in water or recrystallization from ethanol, as demonstrated in analogous acetamide syntheses .
    Key Reagents : DMF, K₂CO₃, chloroacetyl chloride.

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, sulfone S=O at ~1150–1300 cm⁻¹) .
  • ¹H NMR : Assign signals for aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~9.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion (e.g., m/z 430.2 [M+1]⁺ for related derivatives) and fragmentation patterns .
  • Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What in vivo models are suitable for preliminary biological activity assessment?

  • Methodological Answer :
  • Hypoglycemic Activity : Use streptozotocin-induced diabetic rodents, administering the compound orally (50–100 mg/kg) and measuring blood glucose levels at 0, 2, 4, and 6 hours .
  • Toxicity Screening : Conduct acute toxicity studies in mice (OECD Guideline 423) to determine LD₅₀ and observe behavioral/physiological changes .

Advanced Research Questions

Q. How can computational modeling optimize synthetic routes or predict biological interactions?

  • Methodological Answer :
  • Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Molecular Docking : Simulate interactions with target proteins (e.g., PPAR-γ for hypoglycemic activity) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How to resolve contradictions in spectroscopic data or biological results?

  • Case Study : Unexpected ¹H NMR splitting patterns may arise from dynamic effects (e.g., hindered rotation of the isothiazolidine ring).
  • Solution : Perform variable-temperature NMR or 2D experiments (COSY, NOESY) to confirm conformational flexibility .
    • Biological Discrepancies : Inconsistent hypoglycemic activity across batches may stem from impurities.
  • Solution : Use HPLC-PDA to detect trace byproducts (>98% purity threshold) .

Q. What crystallographic insights reveal molecular packing and stability?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) that influence solubility and stability .
  • Thermogravimetric Analysis (TGA) : Correlate crystal packing with thermal degradation profiles (e.g., melting points >200°C suggest strong lattice energy) .

Q. How to design derivatives for enhanced metabolic stability?

  • Strategy :
  • Bioisosteric Replacement : Substitute the 4-methoxyphenoxy group with trifluoromethoxy to reduce oxidative metabolism .
  • Prodrug Approach : Mask the acetamide NH as a carbamate to improve oral bioavailability .

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